molecular formula C15H10BrClN4O2S B270006 N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B270006
M. Wt: 425.7 g/mol
InChI Key: PKWQVZOIMYDSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as BPO-27, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. BPO-27 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exerts its therapeutic effects by modulating various signaling pathways within cells. In cancer cells, N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide inhibits the activity of the Akt/mTOR pathway, which is involved in cell growth and survival. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide also activates the p38 MAPK pathway, which is involved in cell cycle arrest and apoptosis. Inflammatory cytokines, such as TNF-α and IL-6, are known to activate the NF-κB pathway, which promotes inflammation. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide inhibits the activation of NF-κB, thereby reducing inflammation. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide also activates the Nrf2 pathway, which plays a crucial role in cellular antioxidant defense.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide also inhibits the migration and invasion of cancer cells, which is essential for metastasis. Inflammatory cytokines, such as TNF-α and IL-6, are known to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide reduces the production of ROS, thereby reducing oxidative stress. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which leads to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been shown to exhibit low toxicity and high selectivity for cancer cells, which makes it an attractive candidate for cancer therapy. However, N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide also has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One potential direction is to optimize the synthesis method to increase the yield and purity of the final product. Another direction is to investigate the potential of N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in vivo. Finally, the development of N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide analogs with improved solubility and half-life could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the synthesis of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with 5-bromo-2-chloropyridine to obtain the intermediate product. The final step involves the reaction of the intermediate product with N-(2-chloroethyl)acetamide to yield N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. The synthesis method has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, including rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been studied for its potential neuroprotective effects in neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

Product Name

N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Molecular Formula

C15H10BrClN4O2S

Molecular Weight

425.7 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H10BrClN4O2S/c16-9-5-6-12(18-7-9)19-13(22)8-24-15-21-20-14(23-15)10-3-1-2-4-11(10)17/h1-7H,8H2,(H,18,19,22)

InChI Key

PKWQVZOIMYDSGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.